molecular formula C7H3F4NO3 B594666 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene CAS No. 1365272-87-2

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

Cat. No. B594666
M. Wt: 225.099
InChI Key: VUOGBZMYTZNXTC-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 1365272-87-2 . It has a molecular weight of 225.1 and its IUPAC name is 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The InChI code for 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is 1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.1 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of fluoro-nitro-benzene derivatives in the synthesis of new chemical entities. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzenes has been explored, with these compounds undergoing nucleophilic aromatic substitution to afford novel (pentafluorosulfanyl)benzenes with specific substitution patterns. This methodology opens pathways to a variety of new organofluorine compounds with potential applications in materials science and pharmaceuticals (Ajenjo et al., 2016).

Fluorinated Polyimides

The creation of soluble fluoro-polyimides by reacting fluorine-containing aromatic diamines with aromatic dianhydrides showcases another application. These polymers, characterized by excellent thermal stability, low moisture absorption, and high hygrothermal stability, are valuable for advanced materials applications (Xie et al., 2001).

Liquid Crystals

Fluorinated compounds, such as 2-(3',5'-difluoro-4'-alkoxybiphenyl-4-yl)-benzoxazole derivatives, have been prepared and characterized for their phase transition behavior and photoluminescence emission. These findings are crucial for the development of new materials for optical and electronic applications (Hu et al., 2014).

Analytical Chemistry Applications

In the domain of analytical chemistry, derivatives of fluoro-nitro-benzene have been employed as derivatization agents for the determination of biogenic amines in wines. This novel application demonstrates the compound's utility in enhancing the accuracy and efficiency of chemical analysis methods (Jastrzębska et al., 2016).

Electrophilic Aromatic Substitution

The compound 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been synthesized from related precursors and used for the quantitative fluorination of aromatic substrates. This process illustrates the role of fluoro-nitro-benzene derivatives in facilitating electrophilic aromatic substitution reactions, crucial for the synthesis of fluorinated aromatic compounds (Banks et al., 2003).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is available . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-1-nitro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOGBZMYTZNXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742929
Record name 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene

CAS RN

1365272-87-2
Record name Benzene, 2-fluoro-1-nitro-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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